molecular formula C9H19N3O B13537678 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea

1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea

Cat. No.: B13537678
M. Wt: 185.27 g/mol
InChI Key: PRLJLKLHIRFHKN-UHFFFAOYSA-N
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Description

1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is an organic compound that features a unique cyclopropyl group attached to an ethylamine moiety, which is further linked to an isopropylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols; reactions may require catalysts or specific pH conditions.

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea compounds with different nucleophiles attached.

Scientific Research Applications

1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group can induce conformational changes in the target molecules, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-phenylurea: Features a phenyl group, offering different chemical properties.

Uniqueness: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-(2-amino-2-cyclopropylethyl)-3-propan-2-ylurea

InChI

InChI=1S/C9H19N3O/c1-6(2)12-9(13)11-5-8(10)7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13)

InChI Key

PRLJLKLHIRFHKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NCC(C1CC1)N

Origin of Product

United States

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